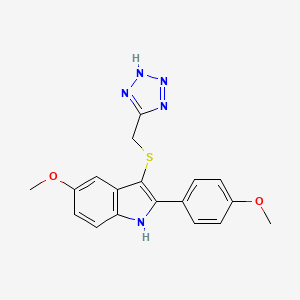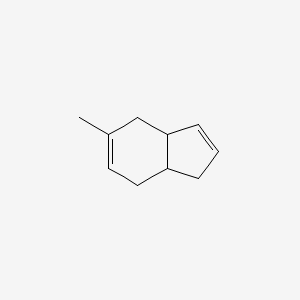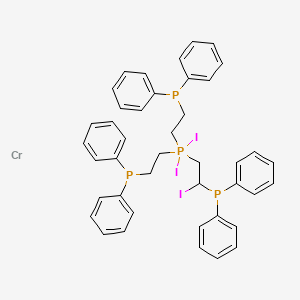
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium is a complex organophosphorus compound that features multiple phosphine ligands coordinated to a chromium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium typically involves the reaction of chlorophosphines with Grignard reagents or lithium reagents, followed by oxidation or other functionalization steps. For example, the synthesis of similar phosphine ligands often involves ortho-lithiation/iodination reactions followed by Ullmann reactions.
Industrial Production Methods
Industrial production methods for such complex organophosphorus compounds are less common due to the specialized conditions required. the synthesis can be scaled up using batch reactors where precise control over temperature, pressure, and reagent addition is maintained to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The ligands can be substituted with other phosphine or halide ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halide sources like iodine or bromine . The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a chromium(VI) species, while substitution reactions could produce a variety of phosphine-ligated chromium complexes .
Applications De Recherche Scientifique
Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes that can be used in catalysis.
Medicine: Investigated for its potential use in medicinal chemistry as a part of metal-based drugs.
Industry: Utilized in industrial catalysis for processes like hydrogenation, isomerization, and polymerization.
Mécanisme D'action
The mechanism by which Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium exerts its effects involves the coordination of the phosphine ligands to the chromium center, forming a stable complex. This complex can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-diphenylphosphinoethyl)phenylphosphine: A similar phosphine ligand used in coordination chemistry.
Triphos: Another phosphine ligand with similar coordination properties.
Uniqueness
What sets Bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-lambda5-phosphane;chromium apart is its unique combination of phosphine and halide ligands, which provides distinct reactivity and stability compared to other phosphine ligands. This makes it particularly useful in specialized catalytic applications where such properties are advantageous .
Propriétés
Numéro CAS |
89655-19-6 |
|---|---|
Formule moléculaire |
C42H41CrI3P4 |
Poids moléculaire |
1102.4 g/mol |
Nom IUPAC |
bis(2-diphenylphosphanylethyl)-(2-diphenylphosphanyl-2-iodoethyl)-diiodo-λ5-phosphane;chromium |
InChI |
InChI=1S/C42H41I3P4.Cr/c43-42(48(40-27-15-5-16-28-40)41-29-17-6-18-30-41)35-49(44,45,33-31-46(36-19-7-1-8-20-36)37-21-9-2-10-22-37)34-32-47(38-23-11-3-12-24-38)39-25-13-4-14-26-39;/h1-30,42H,31-35H2; |
Clé InChI |
WOCGFPYCWRPUOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(CCP(C2=CC=CC=C2)C3=CC=CC=C3)(CC(P(C4=CC=CC=C4)C5=CC=CC=C5)I)(I)I)C6=CC=CC=C6.[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


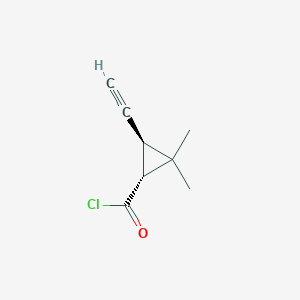
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
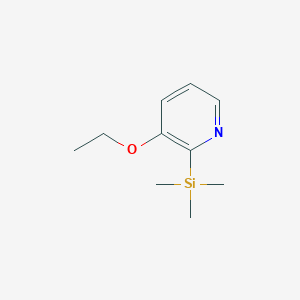
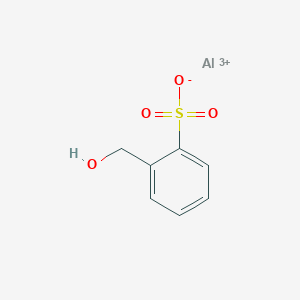
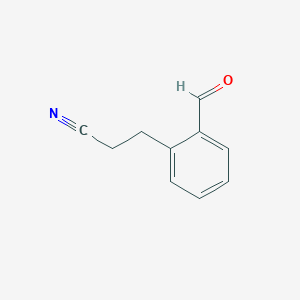



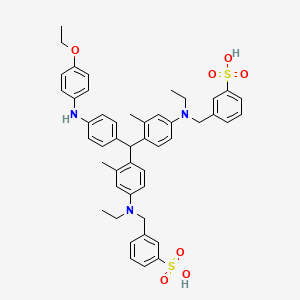
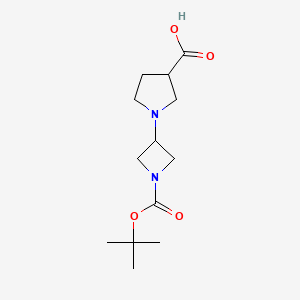
![1,8-Diazabicyclo[6.3.3]tetradecane](/img/structure/B13788453.png)

